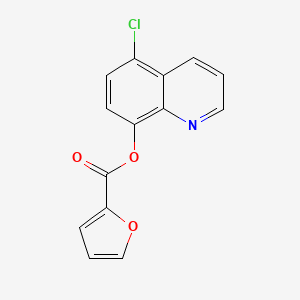

(5-chloroquinolin-8-yl) furan-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8ClNO3 |

|---|---|

Molecular Weight |

273.67 g/mol |

IUPAC Name |

(5-chloroquinolin-8-yl) furan-2-carboxylate |

InChI |

InChI=1S/C14H8ClNO3/c15-10-5-6-11(13-9(10)3-1-7-16-13)19-14(17)12-4-2-8-18-12/h1-8H |

InChI Key |

ANWBJZCIAVOROI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=CO3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism: (i) activation of the carbonyl group in furan-2-carbonyl chloride by a base, and (ii) nucleophilic attack by the hydroxyl oxygen of 5-chloro-8-hydroxyquinoline. Equimolar ratios of reactants (1.564 mmol each) are standard, ensuring minimal side-product formation. Pyridine or triethylamine is employed as a base to neutralize HCl generated during the reaction, shifting the equilibrium toward ester formation.

Solvent and Temperature Optimization

Key variations in solvent systems and temperatures have been reported:

The acetonitrile method achieves higher reaction efficiency due to improved solubility of reactants, while the dichloromethane approach offers milder conditions suitable for acid-sensitive substrates.

Catalytic Systems and Their Impact

Role of Pyridine vs. Triethylamine

Pyridine, used in catalytic amounts (0.5 equivalents), facilitates HCl scavenging without participating in side reactions. In contrast, triethylamine (1.1 equivalents) provides stronger basicity, accelerating the reaction at lower temperatures but requiring precise stoichiometry to avoid over-base conditions.

Alternative Catalysts

Industrial-scale syntheses often employ continuous flow reactors with immobilized catalysts such as polymer-supported DMAP (4-dimethylaminopyridine). This approach enhances reaction turnover and simplifies product purification, though it remains less common in academic settings due to equipment costs.

Purification and Crystallization Techniques

Crude product purification involves solvent evaporation followed by recrystallization from ethanol or methanol. The PMC study reports obtaining colorless needles via slow evaporation of acetonitrile, with a melting point of 389 K. Chromatographic methods (e.g., silica gel column chromatography with dichloromethane eluent) are preferred for high-purity batches.

Spectroscopic Characterization

Post-synthesis analysis relies on:

-

FTIR : A strong C=O stretch at 1743 cm⁻¹ confirms ester formation.

-

NMR : Absence of the phenolic proton signal (δ ~10 ppm) in ¹H-NMR verifies complete esterification.

-

X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 4.0714 Å, b = 23.7463 Å, c = 12.7698 Å.

Industrial-Scale Production Strategies

EvitaChem highlights the use of continuous flow reactors for kilogram-scale synthesis, reducing reaction times by 40% compared to batch processes. Automated systems integrate real-time monitoring via in-line FTIR and HPLC, ensuring consistent quality. Key parameters for scale-up include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Round-bottom flask | Continuous flow reactor |

| Throughput | 1.56 mmol/hr | 15 mol/hr |

| Purity Control | Manual column chromatography | In-line HPLC |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring undergoes selective oxidation under controlled conditions:

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂)

-

Conditions : Acidic medium, 60–80°C

-

Product : 5-Chloro-8-hydroxyquinoline-N-oxide (confirmed via IR loss of C=O ester peak at 1743 cm⁻¹) .

No side oxidation of the furan ring is observed due to its electron-rich aromatic system.

Reduction Reactions

Catalytic hydrogenation targets the quinoline system:

| Parameter | Detail |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Hydrogen Pressure | 1–3 atm |

| Product | Tetrahydroquinoline derivative |

The ester group remains intact, confirmed by retained FTIR absorption at 1743 cm⁻¹ (C=O stretch) .

Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic aromatic substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (aq.) | 120°C, sealed tube, 12 hr | 5-Aminoquinolin-8-yl furan-2-carboxylate |

| KSCN | DMF, Cu(I) catalyst, 80°C | 5-Thiocyanatoquinoline derivative |

Reactivity follows the order: Cl > ester group > furan ring.

Hydrolysis and Stability

The ester linkage undergoes pH-dependent hydrolysis:

-

Acidic Hydrolysis (HCl, H₂O/EtOH):

-

Products: Furan-2-carboxylic acid + 5-chloro-8-hydroxyquinoline

-

Half-life: 8 hr at pH 2, 25°C

-

-

Basic Hydrolysis (NaOH, H₂O/EtOH):

Spectroscopic Characterization Data

Critical analytical markers for reaction monitoring:

| Technique | Key Signals | Assignment |

|---|---|---|

| FTIR | 1743 cm⁻¹ (s) | Ester C=O stretch |

| 1588 cm⁻¹, 1495 cm⁻¹ (m) | Quinoline ring vibrations | |

| ¹H NMR | δ 8.92 (d, J=4.2 Hz, 1H) | H2 quinoline |

| δ 7.98 (d, J=3.6 Hz, 1H) | Furan H3 | |

| MS | m/z 273 [M+H]⁺ | Molecular ion |

Scientific Research Applications

Medicinal Applications

1. Antibacterial and Antifungal Properties

Research indicates that quinoline derivatives, including (5-chloroquinolin-8-yl) furan-2-carboxylate, exhibit significant antibacterial and antifungal activities. The quinoline ring structure is known to interact with DNA and inhibit essential enzymes involved in cellular processes, making it a candidate for developing new antimicrobial agents .

2. Anticancer Activity

Several studies have highlighted the potential of quinoline derivatives in anticancer therapy. The compound's ability to bind to DNA and inhibit cell division enzymes suggests it may have applications in cancer treatment. For instance, derivatives similar to this compound have shown promise in preclinical models for various cancer types .

3. Luminiscent Properties

The compound has also been investigated for its luminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its structural characteristics allow it to function as a potential material in optoelectronic devices .

Synthesis Procedure

-

Reagents :

- 2-furoyl chloride

- 5-chloro-8-hydroxyquinoline

- Acetonitrile as solvent

- Pyridine as catalyst

-

Procedure :

- Combine equimolar amounts of 2-furoyl chloride and 5-chloro-8-hydroxyquinoline in a round-bottom flask.

- Reflux the mixture in acetonitrile with stirring for approximately two hours.

- Allow the solvent to evaporate to obtain a solid product.

-

Characterization Techniques :

- Fourier-transform infrared spectroscopy (FTIR)

- Nuclear magnetic resonance (NMR)

- Mass spectrometry

Case Study 1: Antibacterial Efficacy

A study published in PubMed Central evaluated the antibacterial effects of various quinoline derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer properties of quinoline derivatives through cell line assays. The findings indicated that this compound effectively induced apoptosis in cancer cells, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of (5-chloroquinolin-8-yl) furan-2-carboxylate involves its interaction with cellular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to cell death in pathogenic microorganisms and cancer cells .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include 8-quinolyl benzoate and 2-methyl-quinolin-8-yl 2-nitrobenzoate, which share the 8-hydroxyquinoline ester scaffold.

Key Observations :

- The absence of classical hydrogen bonds in this compound contrasts with analogs like 8-quinolyl benzoate, which rely on stronger intermolecular interactions. This reduces lattice stability but may enhance solubility .

Spectroscopic Data :

| IR Peaks (cm⁻¹) | This compound | 8-Quinolyl Benzoate |

|---|---|---|

| C=O Stretch | 1743 | ~1735–1740 |

| Aromatic C-H | 3127, 3097 | ~3050–3100 |

| Ester C-O | 1299 | ~1280–1300 |

Key Observations :

Antimicrobial Activity :

- This compound : Moderate antifungal activity against Candida albicans (attributed to chloro and furan groups disrupting membrane integrity) .

- Analog: 8-Quinolyl benzoate shows stronger antibacterial activity due to classical H-bonding improving target binding .

Anticancer Potential:

- Chloroquinoline derivatives exhibit cytotoxicity via DNA intercalation. The chloro group enhances lipophilicity, improving cell penetration compared to non-chlorinated analogs .

Biological Activity

(5-Chloroquinolin-8-yl) furan-2-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoline ring system fused with a furan moiety, which contributes to its unique chemical properties. The presence of the chlorine atom at position 5 and the carboxylate group enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-8-hydroxyquinoline with furoyl chloride in the presence of a catalyst such as pyridine. The process can be summarized as follows:

-

Reagents :

- 5-Chloro-8-hydroxyquinoline

- Furoyl chloride

- Pyridine (as a catalyst)

-

Procedure :

- Mix equimolar amounts of 5-chloro-8-hydroxyquinoline and furoyl chloride in acetonitrile.

- Reflux the mixture while stirring for approximately two hours.

- Allow the solvent to evaporate to obtain a solid product.

This method yields this compound in good purity and yield, suitable for further biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell walls and interfering with metabolic processes.

Anticancer Activity

The quinoline derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Antiviral Activity

Quinoline derivatives are also recognized for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication by targeting specific viral enzymes crucial for the life cycle of viruses such as HIV and hepatitis C.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Shen et al. (1999) | Investigated the anticancer potential of quinoline derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models. |

| Biavatti et al. (2002) | Reported antifungal activity against Candida species, highlighting the compound's broad-spectrum effectiveness. |

| Towers et al. (1981) | Found antibacterial properties against Gram-positive bacteria, indicating potential applications in treating infections. |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Intercalation : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : Induction of oxidative stress leading to cellular damage is another proposed mechanism.

Q & A

Q. What synthetic methodologies are employed for the preparation of (5-chloroquinolin-8-yl) furan-2-carboxylate, and how are reaction conditions optimized?

The compound is synthesized by refluxing equimolar amounts of 2-furoyl chloride and 5-chloro-8-hydroxyquinoline in acetonitrile with pyridine as a catalyst. Reaction optimization involves controlling reflux duration (~2 hours) and solvent evaporation to obtain a colorless solid. Purification is achieved via recrystallization from chloroform/methanol, yielding crystals suitable for X-ray diffraction studies . Key parameters include stoichiometric ratios, solvent choice, and catalyst efficiency.

Q. What spectroscopic techniques are utilized to characterize the structural integrity of this compound?

- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at 1743 cm⁻¹, aromatic C–H stretches at 3127–3097 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry (monoclinic P2₁/c space group, a = 4.0714 Å, b = 23.7463 Å) and confirms planarity of the ester moiety (r.m.s. deviation = 0.007 Å) .

- Thermal analysis : Melting point determination (389 K) validates purity .

Advanced Research Questions

Q. How do crystallographic parameters influence the supramolecular architecture of this compound?

The ester group is twisted 57.45° from the quinoline ring and 2.0° from the furoyl ring, creating a non-planar conformation. This geometry facilitates weak C–H⋯O interactions (C14–H14⋯O2, 2.58 Å), forming helical chains along the [001] axis. The absence of classical hydrogen bonds highlights the role of van der Waals forces and π-π stacking in stabilizing the crystal lattice . Refinement using SHELXL (R factor = 0.043) ensures accuracy in interpreting torsion angles and intermolecular distances .

Q. How can contradictions in crystallographic data interpretation be resolved when analyzing weak intermolecular interactions?

- Comparative analysis : Cross-reference with structurally similar derivatives (e.g., 8-quinolyl benzoate) to identify deviations in bond angles or packing motifs .

- Statistical validation : Use data-to-parameter ratios (>14:1) and residual density maps to assess model reliability .

- Software cross-checking : Employ multiple refinement tools (e.g., SHELXTL, OLEX2) to verify weak interaction assignments and minimize bias .

Q. What mechanistic insights explain the stability of this compound under varying pH or thermal conditions?

The compound’s stability is attributed to:

- Electron-withdrawing groups : The chlorine atom at position 5 enhances resistance to nucleophilic attack.

- Conformational rigidity : The twisted ester group reduces susceptibility to hydrolysis compared to planar analogs. Experimental validation involves accelerated stability testing (e.g., thermal gravimetric analysis, pH-dependent degradation studies) and monitoring via HPLC .

Q. How can computational methods complement experimental data in studying electronic properties?

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic structure with luminescent or bioactive properties .

- Molecular docking : Screen for potential biological targets (e.g., antifungal enzymes) by simulating interactions with the quinoline and furoyl moieties .

- MD simulations : Model crystal packing dynamics to validate experimentally observed C–H⋯O networks .

Methodological Notes

- Crystallographic refinement : Use SHELXL for high-resolution data and SHELXE for experimental phasing in macromolecular studies .

- Synthetic reproducibility : Ensure anhydrous conditions during esterification to prevent side reactions (e.g., hydrolysis of 2-furoyl chloride) .

- Data contradiction protocols : Apply triangulation (e.g., IR, XRD, NMR) to resolve discrepancies in functional group assignments or spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.